molecular formula C30H40N2O5 B181470 (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone CAS No. 141645-23-0

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Cat. No. B181470
M. Wt: 508.6 g/mol
InChI Key: YIYARJKYRBMMJG-UHFFFAOYSA-N
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Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is a chemical compound with the molecular formula C30H40N2O5 . It has a molecular weight of 508.6 g/mol . The IUPAC name for this compound is (2-butyl-5-nitro-1-benzofuran-3-yl)- [4- [3- (dibutylamino)propoxy]phenyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H40N2O5/c1-4-7-11-28-29 (26-22-24 (32 (34)35)14-17-27 (26)37-28)30 (33)23-12-15-25 (16-13-23)36-21-10-20-31 (18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3 . The Canonical SMILES representation is CCCCC1=C (C2=C (O1)C=CC (=C2) [N+] (=O) [O-])C (=O)C3=CC=C (C=C3)OCCCN (CCCC)CCCC .


Physical And Chemical Properties Analysis

The compound is a Viscous Liquid or Solid or Semi-solid or Colloid . It should be stored in a Sealed in dry,2-8C environment .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has shown that derivatives of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone have potential antimicrobial and antioxidant properties. For instance, a study synthesized and evaluated (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives for their antimicrobial and antioxidant activities. These compounds displayed significant antibacterial activity, with one derivative showing the highest activity. However, none exhibited antifungal properties. Additionally, one derivative demonstrated the highest free radical scavenging activity (Rashmi et al., 2014).

Synthesis Methods

An alternative synthesis approach for a 2-butyl-5-nitrobenzofuran derivative, a crucial starting material for an antiarrhythmic drug, has been described. This process involved converting commercially available 4-nitrophenol into the desired derivative in several steps (Raja Gopal et al., 2012). Additionally, another study detailed the synthesis of dronedarone hydrochloride, starting from a similar benzofuran derivative, achieving an overall yield of about 41% (Feilong, 2011).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method for (2-butyl-5-nitrobenzo[b]furan-3-yl)[4(substituted ethynyl)phenyl]methanones has been reported. This method proved to be efficient and rapid compared to conventional heating, reducing synthesis time and effort without side-product formation (Parmar et al., 2018).

Antileishmanial and Antioxidant Agents

A study synthesized 5-substitutedbenzylideneamino-2-butylbenzofuran-3-yl-4-methoxyphenyl methanones and evaluated them for antileishmanial and antioxidant activities. Some compounds showed significant antileishmanial activity compared to standard sodium stibogluconate, while others exhibited potent antioxidant activity comparable to ascorbic acid. Molecular docking studies suggested these compounds could be potential lead molecules in drug discovery (Patil et al., 2017).

Antitumor Agents

Derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, including a compound designed as a biologically stable derivative, exhibited selective cytotoxicity against tumorigenic cell lines, indicating potential as anticancer agents (Hayakawa et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYARJKYRBMMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436748
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
Source EPA DSSTox
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Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

CAS RN

141645-23-0
Record name 2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-dibutylaminopropoxy)phenyl)methanone
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Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butyl-5-nitrobenzofuran-3-yl)[4-(3-dibutylaminopropoxy)phenyl]methanone
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Synthesis routes and methods I

Procedure details

Industrial application of this last reaction step involves difficulties, because 2-n-butyl-3-(4-methoxybenzoyl)-5-nitro-benzofuran (X) is mutagenic, and aluminum chloride is harmful for the health. The resulting 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran (XI) on reaction with dibutylamino-propylchloride furnishes 2-n-butyl-3-[4-(3-dibutylamino-propoxy)benzoyl]-5-nitro-benzofuran (XII)
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Synthesis routes and methods II

Procedure details

The organic phase, comprising the 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride thus formed, is subsequently washed 5 times using 600 ml of deionized water. It is washed a sixth time with 600 ml of deionized water comprising 50 g (0.595 mol) of sodium hydrogencarbonate to release the desired compound. The chlorobenzene is removed on a rotary evaporator (bath temperature: 35° C., pressure: 10 mmHg).
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Synthesis routes and methods III

Procedure details

hydrolysis, recovery of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride and treatment with sodium hydroxide so as to form the desired 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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